

Technical Guide: Spectroscopic and Synthetic Analysis of Fluorinated Aminoquinolines

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Compound of Interest

Compound Name: 4-Amino-6-fluoro-2-methylquinoline

Cat. No.: B1275901

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Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for **4-Amino-6-fluoro-2-methylquinoline** is not readily available in the surveyed scientific literature. This guide, therefore, presents a detailed analysis of a closely related and well-characterized analogue, 8-fluoro-2,3-dimethylquinolin-4-ol, to provide a representative technical overview of the synthetic and spectroscopic methodologies employed for this class of compounds.

Introduction

Fluorinated quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often exhibiting a wide range of biological activities. The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. This guide provides a technical overview of the synthesis and spectroscopic characterization of a representative fluorinated quinoline, 8-fluoro-2,3-dimethylquinolin-4-ol.

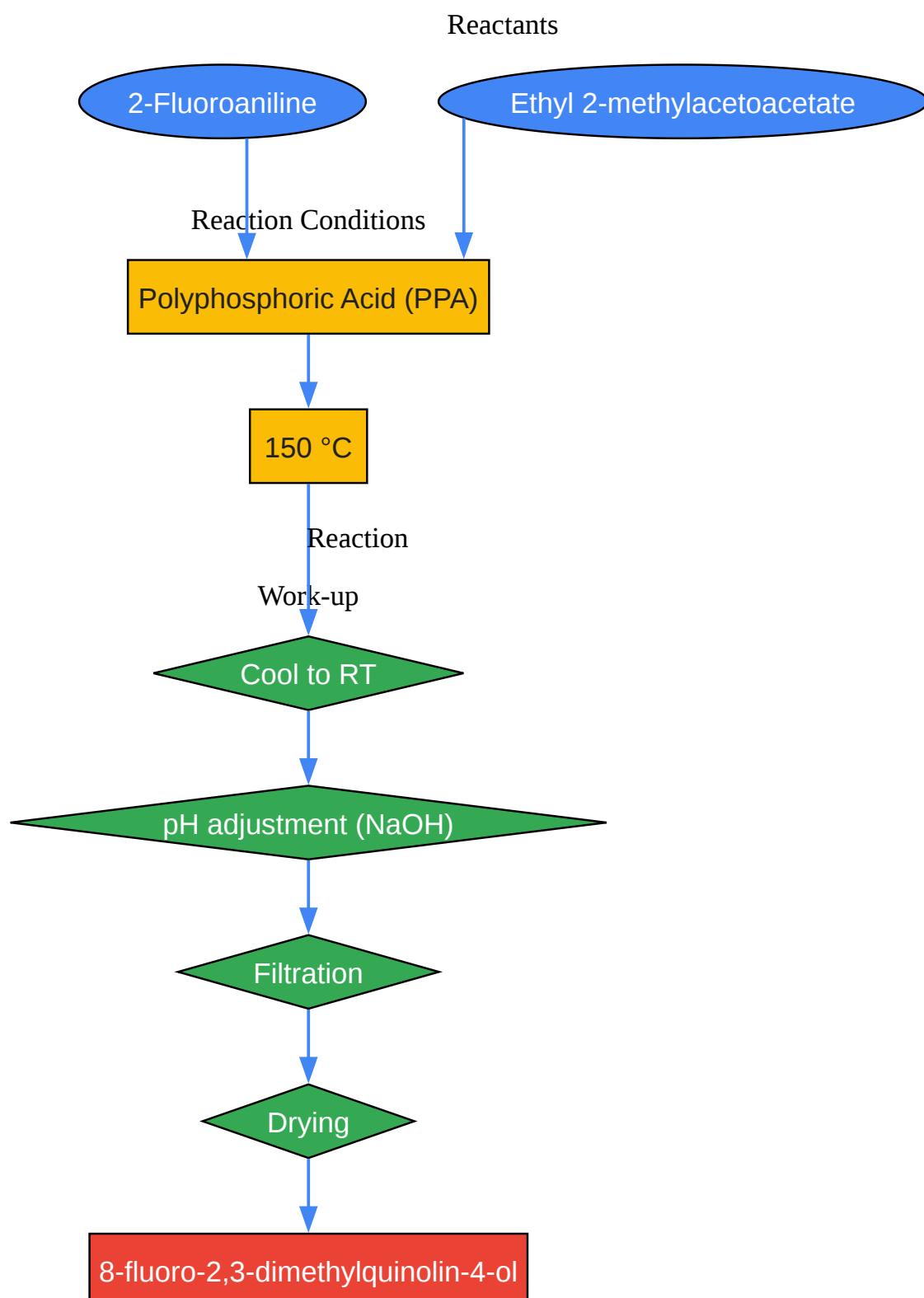
Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol

The synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol can be achieved through a one-pot reaction involving the condensation of 2-fluoroaniline with ethyl 2-methylacetooacetate using polyphosphoric acid (PPA) as both a solvent and a catalyst.^[1]

Experimental Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol[1]

- Materials:
 - 2-fluoroaniline
 - Ethyl 2-methylacetooacetate
 - Polyphosphoric acid (PPA)
 - 10% aqueous sodium hydroxide solution
- Procedure:
 - In a 250 mL three-necked flask, combine 2-fluoroaniline (100.00 mmol), ethyl 2-methylacetooacetate (100.00 mmol), and polyphosphoric acid (150.00 mmol).
 - Heat the reaction mixture to 150 °C.
 - Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
 - Place the reaction flask in an ice bath and adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.
 - Collect the resulting precipitate by filtration.
 - Dry the solid product to yield 8-fluoro-2,3-dimethylquinolin-4-ol.

A schematic of the synthetic workflow is presented below:

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Caption: Synthetic workflow for 8-fluoro-2,3-dimethylquinolin-4-ol.

Spectroscopic Characterization

The structure of the synthesized 8-fluoro-2,3-dimethylquinolin-4-ol was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. Both ^1H NMR and ^{13}C NMR were utilized for the characterization.

Experimental Protocol: NMR Spectroscopy[1]

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated chloroform (CDCl_3) or Dimethyl sulfoxide- d_6 (DMSO-d_6).
- Standard: Tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Standard pulse sequences were used to acquire ^1H and ^{13}C NMR spectra.

^1H NMR Data for 8-fluoro-2,3-dimethylquinolin-4-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|--------------|-------------|------------|
| Data not available in search results | | | |

^{13}C NMR Data for 8-fluoro-2,3-dimethylquinolin-4-ol

| Chemical Shift (δ) ppm | Assignment |
|--------------------------------------|------------|
| Data not available in search results | |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry[[1](#)]

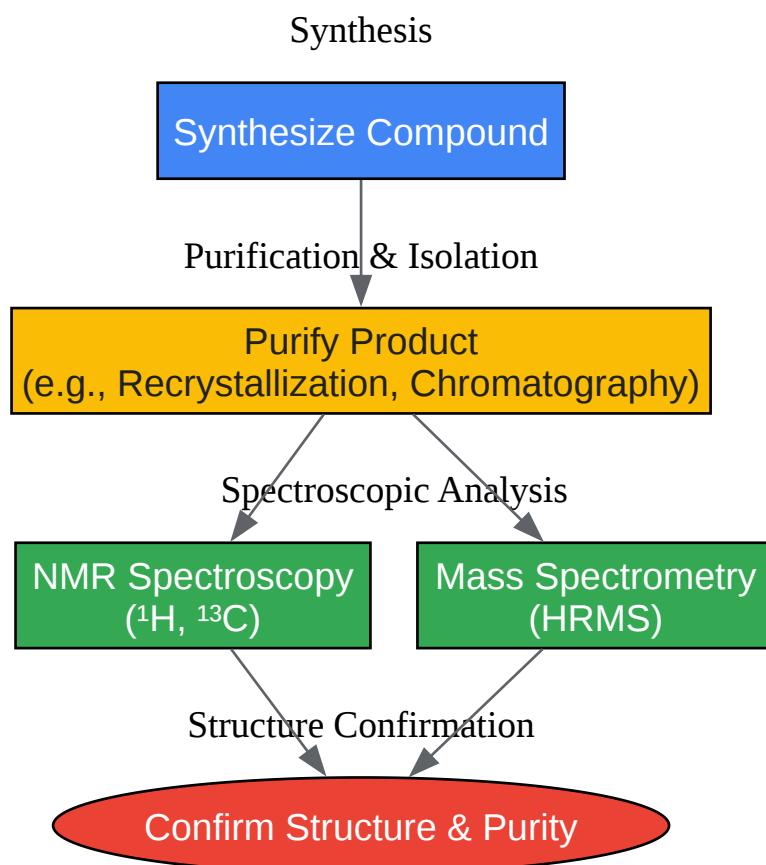
- Instrumentation: A high-resolution mass spectrometer.
- Ionization Method: Electrospray Ionization (ESI) is a common technique for such molecules.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the calculated exact mass.

HRMS Data for 8-fluoro-2,3-dimethylquinolin-4-ol

| Ion | Calculated m/z | Found m/z |
|--------------------|--------------------------------------|--------------------------------------|
| [M+H] ⁺ | Data not available in search results | Data not available in search results |

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a synthesized compound like a fluorinated quinoline derivative follows a logical workflow.



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Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide outlines the synthetic methodology and spectroscopic analysis of a representative fluorinated quinoline derivative. While specific data for **4-Amino-6-fluoro-2-methylquinoline** remains elusive in the public domain, the presented protocols for the synthesis and characterization of 8-fluoro-2,3-dimethylquinolin-4-ol provide a robust framework for researchers working with this class of compounds. The detailed experimental procedures and the logical workflow for analysis serve as a valuable resource for scientists in the field of medicinal chemistry and drug development.

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References

- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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